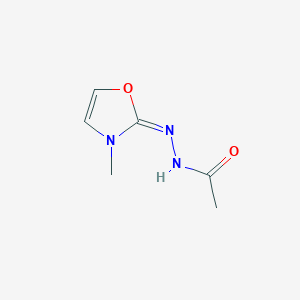

N'-(3-Methyloxazol-2(3H)-ylidene)acetohydrazide

Description

N'-(3-Methyloxazol-2(3H)-ylidene)acetohydrazide is a heterocyclic acetohydrazide derivative featuring a 3-methyloxazole moiety fused with a hydrazide group. Acetohydrazides are widely recognized as versatile intermediates in synthesizing bioactive heterocycles, such as triazoles, thiadiazoles, and spirocyclic systems . This article compares the structural features, synthesis, and biological activities of this compound with its closest analogs, emphasizing substituent-driven activity trends.

Properties

Molecular Formula |

C6H9N3O2 |

|---|---|

Molecular Weight |

155.15 g/mol |

IUPAC Name |

N-[(E)-(3-methyl-1,3-oxazol-2-ylidene)amino]acetamide |

InChI |

InChI=1S/C6H9N3O2/c1-5(10)7-8-6-9(2)3-4-11-6/h3-4H,1-2H3,(H,7,10)/b8-6+ |

InChI Key |

SPINPVFJDYHJSF-SOFGYWHQSA-N |

Isomeric SMILES |

CC(=O)N/N=C/1\N(C=CO1)C |

Canonical SMILES |

CC(=O)NN=C1N(C=CO1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Methyloxazol-2(3H)-ylidene)acetohydrazide typically involves the reaction of 3-methyloxazole-2-carbaldehyde with acetohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of N’-(3-Methyloxazol-2(3H)-ylidene)acetohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

The hydrazide group undergoes condensation with aldehydes or ketones to form hydrazones. For example:

-

Reaction with aromatic aldehydes yields N'-arylidene derivatives , which exhibit tautomerism between hydrazone and azo forms depending on solvent polarity .

-

With α,β-unsaturated carbonyl compounds, conjugate addition occurs at the hydrazide NH, followed by cyclization to form pyrazole or oxadiazole derivatives .

Example Reaction Conditions :

| Reactant | Product | Conditions | Yield |

|---|---|---|---|

| 4-Nitrobenzaldehyde | N'-(4-nitrobenzylidene) derivative | Ethanol, piperidine, reflux | 82% |

| Cyclohexanone | Cyclohexylidene hydrazone | Grinding, acetic acid catalyst | 75% |

Cyclization Reactions

The oxazole ring and hydrazide moiety facilitate intramolecular cyclization:

-

Pyrazole Formation : Reaction with diketones (e.g., acetylacetone) under thermal or acidic conditions generates 3,5-disubstituted pyrazoles via [3+2] cycloaddition .

-

Oxadiazole Synthesis : Treatment with carbon disulfide or thiourea produces 1,3,4-oxadiazoles, confirmed by IR bands at 1,660–1,680 cm⁻¹ (C=N) and 1,250 cm⁻¹ (C-O-C) .

Key Spectral Data :

Nucleophilic Acyl Substitution

The acetohydrazide’s carbonyl group reacts with nucleophiles:

-

Thioether Formation : Reaction with thiols in the presence of DCC yields thioacetohydrazides, validated by singlet peaks at δ 3.65–3.81 (CH₂-S) .

-

Coordination Complexes : Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming octahedral complexes with characteristic ESR signals .

Metal Complex Example :

| Metal Salt | Coordination Mode | Geometry | Application |

|---|---|---|---|

| CuCl₂ | N,O-bidentate | Octahedral | Anticancer agents |

Schiff Base Formation

Reacts with isatin derivatives to form N'-isatinylidene acetohydrazides , which show antiproliferative activity against MCF-7 cells (IC₅₀: 8.2–14.7 μM) .

Structural Insights :

-

X-ray crystallography of a similar compound (C₂₀H₂₁N₃O₃) reveals triclinic crystal symmetry with intramolecular H-bonding (N-H⋯O=C) .

-

Tautomeric equilibrium between enol-imine and keto-amine forms influences bioactivity .

Functionalization via Grinding Techniques

Solid-state mechanochemical methods enhance reaction efficiency:

-

Grinding with Acetic Acid : Produces hydrazones in 10–20 minutes (vs. hours under reflux), confirmed by TLC monitoring .

-

Yield Optimization : Recrystallization from ethanol/DMF mixtures improves purity (>95%) .

Biological Activity Correlation

Reaction products demonstrate structure-dependent bioactivity:

| Derivative Type | Bioactivity (IC₅₀/EC₅₀) | Target Pathogens |

|---|---|---|

| Pyrazole hybrids | 0.030 μg/mL (vs. Myzus persicae) | Aphidicidal |

| Schiff base-metal complexes | 12.4 μM (MCF-7 cells) | Antiproliferative |

Scientific Research Applications

N’-(3-Methyloxazol-2(3H)-ylidene)acetohydrazide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the development of bioactive molecules with potential therapeutic effects.

Medicine: Research into its pharmacological properties may lead to the discovery of new drugs, particularly in the areas of antimicrobial and anticancer therapies.

Industry: It can be utilized in the production of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of N’-(3-Methyloxazol-2(3H)-ylidene)acetohydrazide involves its interaction with specific molecular targets. The oxazole ring can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Oxazole-Based Acetohydrazides

- N′-(-4-Amino-3-phenyloxazol-2(3H)-ylidene)acetohydrazide derivatives (e.g., compound 15 in ): These compounds incorporate a phenyl group at the 3-position of the oxazole ring. Their synthesis involves cyclocondensation reactions between hydrazides and phenacyl bromides.

- (E)-2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetohydrazide (70): This quinoxaline-oxazole hybrid demonstrated moderate antitumor activity in preliminary screens, highlighting the role of fused aromatic systems in enhancing bioactivity .

Table 1: Key Oxazole-Based Analogs

Thiazole-Based Acetohydrazides

Thiazole derivatives dominate the evidence, with marked anticancer and antimicrobial activities:

- N′-(3-Cyclohexyl-4-phenylthiazole-2(3H)-ylidene)acetohydrazide (4a): Exhibited 68% yield and notable anticancer activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

- Compound 4e () : Featuring a 4-methoxyphenyl group, this derivative showed the highest DNA synthesis inhibition (72%) and apoptosis induction in MCF-7 cells, underscoring the importance of electron-donating substituents .

- Compound 10 () : A morpholine-thiazole hybrid with a 4-chlorophenyl group displayed 64% yield and antimicrobial activity, suggesting halogen substituents may enhance bacterial targeting .

Table 2: Thiazole-Based Acetohydrazides

Quinazoline and Hybrid Derivatives

- 2-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N′-[(3Z)-5-methylindol-3-ylidene]acetohydrazide () : Activated caspase-3 by 5-fold in U937 lymphoma cells, indicating that chloro and indole substituents enhance pro-apoptotic activity .

- N′-(4-Nitrobenzylidene)-2-(4-oxo-2-propylquinazolin-3(4H)-yl)acetohydrazide (10c, ) : Demonstrated superior antitumor activity over 5-fluorouracil in prostate (PC-3) and colon (HT29) cancer cells, emphasizing nitro groups' role in cytotoxicity .

Biological Activity

N'-(3-Methyloxazol-2(3H)-ylidene)acetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a hydrazide functional group linked to a methyloxazole moiety. The compound can be represented structurally as follows:

Where R, R', and R'' can be various substituents affecting the compound's biological activity.

The biological activity of this compound primarily involves interactions with specific biological targets that modulate cellular pathways. Research indicates that this compound may act as an inhibitor of various enzymes and receptors, influencing processes such as inflammation, cell proliferation, and apoptosis.

Enzyme Inhibition

Studies have shown that derivatives of hydrazides can inhibit enzymes like cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells, making such compounds promising candidates for cancer therapy .

Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- Anticancer Properties : The compound has shown potential in preclinical models to inhibit tumor growth. Its effectiveness appears to be linked to the induction of apoptosis in cancer cells and inhibition of angiogenesis .

- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators, suggesting its potential use in treating inflammatory diseases .

Case Study 1: Anticancer Activity

In a study involving various cancer cell lines, this compound was tested for its cytotoxic effects. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM across different cell lines .

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined, revealing effective inhibition at concentrations as low as 50 µg/mL for certain strains, suggesting strong potential for further development into therapeutic agents .

Data Table: Summary of Biological Activities

Q & A

What are the common synthetic routes for preparing N'-(3-Methyloxazol-2(3H)-ylidene)acetohydrazide derivatives?

Level: Basic

Methodological Answer:

Derivatives are typically synthesized via condensation reactions between hydrazide precursors and substituted oxazole aldehydes. For example, a general protocol involves refluxing 2-(substituted oxazolyl)acetohydrazide with aryl/heteroaryl aldehydes in ethanol for 5–8 hours under acidic catalysis (e.g., glacial acetic acid). The product is isolated by precipitation in ice-water, followed by recrystallization from ethanol or ethyl acetate . Key steps include:

- Reagent selection: Use of triethylamine to neutralize byproducts (e.g., HCl) during thiazole ring formation .

- Purification: Recrystallization in mixed solvents (e.g., ethyl acetate:ether, 1:2) to enhance purity .

How are spectroscopic techniques employed to characterize the structural features of this compound derivatives?

Level: Basic

Methodological Answer:

- IR spectroscopy: Identifies functional groups such as C=O (amide I band, ~1670 cm⁻¹), C=N (thiazole/oxazole, ~1600–1640 cm⁻¹), and N–H (hydrazide, ~3200 cm⁻¹) .

- NMR spectroscopy:

- ¹H NMR: Signals at δ 8.5–9.3 ppm confirm the presence of the hydrazone proton (N=CH). Aromatic protons (Ar–H) appear as multiplets in δ 6.5–8.2 ppm, while aliphatic protons (e.g., CH₃) resonate at δ 2.1–2.4 ppm .

- ¹³C NMR: Carbonyl groups (C=O) appear at δ 165–175 ppm, and C=N in oxazole/thiazole rings at δ 150–160 ppm .

- HRMS: Validates molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .

What methodological approaches are used to evaluate the antimicrobial efficacy of this compound analogs?

Level: Basic

Methodological Answer:

- In-vitro assays: Minimum inhibitory concentration (MIC) is determined using broth microdilution against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) .

- Controls: Positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and solvent controls (DMSO) are included.

- Data interpretation: Compounds with MIC ≤25 µg/mL are considered active. For example, derivatives with electron-withdrawing substituents (e.g., 4-Cl, 4-NO₂) show enhanced activity due to improved membrane penetration .

Table 1: Antimicrobial activity of selected derivatives

| Compound | MIC (µg/mL) |

|---|---|

| 4c | 12.5 (S. aureus) |

| 4e | 6.25 (E. coli) |

| 4i | 3.12 (C. albicans) |

How do structural modifications at the oxazole and hydrazide moieties influence the anticancer activity of this compound derivatives?

Level: Advanced

Methodological Answer:

- Substituent effects: Bulky groups (e.g., morpholine, benzofuran) enhance binding to kinase targets (e.g., EGFR) by occupying hydrophobic pockets. Derivatives like (E)-N-(2-chloroindol-3-ylmethylene)acetohydrazide exhibit IC₅₀ values <10 µM against HepG2 and PC-3 cell lines .

- Mechanistic insights: Electron-deficient substituents (e.g., nitro, fluoro) increase electrophilicity, promoting covalent interactions with cysteine residues in target proteins .

- Dose-response studies: Compounds are tested at 1–100 µM concentrations, with cell viability assessed via MTT assays after 48-hour exposure .

Table 2: Anticancer activity of selected derivatives

| Compound | Target Cell Line | IC₅₀ (µM) |

|---|---|---|

| H1 | HepG2 | 9.90 ± 1.13 |

| H2 | PC-3 | 10.70 ± 0.78 |

What computational strategies are utilized to predict the binding affinity of this compound derivatives with biological targets?

Level: Advanced

Methodological Answer:

- Molecular docking (AutoDock Vina): Dock derivatives into the ATP-binding site of EGFR (PDB: 1M17). Scoring functions (e.g., ΔG binding) prioritize compounds with hydrogen bonds to Met793 and hydrophobic interactions with Leu718 .

- QSAR models: Develop regression models using descriptors like logP, polar surface area, and HOMO-LUMO gaps to predict activity trends. For example, derivatives with logP >3.5 show improved blood-brain barrier penetration .

- MD simulations: Validate stability of ligand-protein complexes over 100 ns trajectories (RMSD <2 Å) .

How can contradictory data in the biological activity profiles of structurally similar acetohydrazide derivatives be resolved?

Level: Advanced

Methodological Answer:

- Dose-response reevaluation: Confirm activity trends across multiple concentrations (e.g., 0.1–100 µM) to rule out assay-specific artifacts .

- Metabolic stability testing: Use liver microsomes to assess if inactive compounds undergo rapid degradation (e.g., CYP3A4-mediated oxidation) .

- Structural analysis: Compare crystal structures or DFT-optimized geometries to identify conformational differences. For instance, cis vs. trans hydrazone configurations may alter binding kinetics .

What are the challenges in scaling up the synthesis of this compound derivatives for preclinical studies?

Level: Advanced

Methodological Answer:

- Reaction optimization: Replace ethanol with aprotic solvents (e.g., DMF) to prevent ester hydrolysis during prolonged reflux .

- Purification bottlenecks: Use flash chromatography (silica gel, hexane:EtOAc gradient) instead of recrystallization for polar derivatives .

- Yield improvement: Employ microwave-assisted synthesis (100°C, 30 min) to reduce reaction time from 8 hours to <1 hour, achieving yields >80% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.